N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
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Overview
Description
N-(4-Methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a pyrimidinyl group and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Pyrimidinyl Group: This step often involves the nucleophilic substitution of a halogenated pyrimidine with a piperidine derivative.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a reductive amination reaction, where 4-methoxybenzaldehyde is reacted with the piperidine derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carboxylic acid under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted for substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide for strong oxidation.
Reduction: Lithium aluminum hydride or sodium borohydride for reduction.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-hydroxybenzyl or 4-carboxybenzyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted pyrimidinyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance binding affinity through hydrophobic interactions, while the pyrimidinyl group can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
N-(4-Methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(4-Methoxybenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide: Similar structure but with the pyrimidine ring attached at a different position.
Uniqueness: N-(4-Methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is unique due to the specific positioning of the pyrimidinyl group, which can influence its binding properties and biological activity. The combination of the methoxybenzyl and pyrimidinyl groups provides a distinct set of interactions that can be exploited for specific therapeutic targets.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-pyrimidin-4-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-6-4-14(5-7-15)11-20-18(23)22-10-2-3-16(12-22)25-17-8-9-19-13-21-17/h4-9,13,16H,2-3,10-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTVICOMAYZOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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